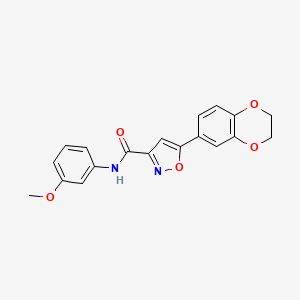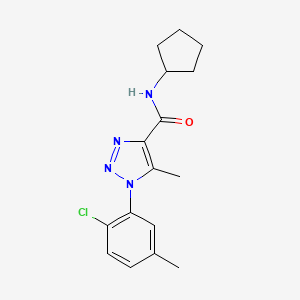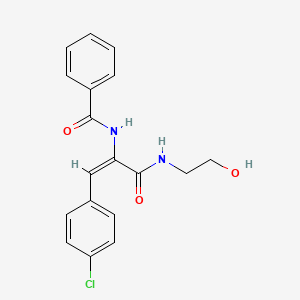![molecular formula C11H12N4OS B6422139 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide CAS No. 59898-98-5](/img/structure/B6422139.png)
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyridine and thiadiazole. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The thiadiazole is a type of organic compound that contains a ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring attached to a thiadiazole ring via a carboxamide linkage. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, properties such as solubility, melting point, and boiling point can vary widely among different pyridine and thiadiazole derivatives .科学的研究の応用
Antibacterial Activity
1,3,4-Thiadiazole derivatives, which include the compound , have been reported to exhibit antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.
Antifungal Activity
These compounds have also shown antifungal properties . This suggests that they could be used in the treatment of fungal infections or in the development of fungicides .
Anticancer Activity
1,3,4-Thiadiazole derivatives have been found to exhibit anticancer activity . This indicates their potential use in cancer treatment and the development of new anticancer drugs.
Anti-Alzheimer Activity
Research has shown that 1,3,4-thiadiazole derivatives can exhibit anti-Alzheimer activity . This suggests a potential application in the treatment of Alzheimer’s disease.
Antimycobacterial Activity
These compounds have been found to have antimycobacterial activity . This suggests a potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Nitrification Inhibition
1,3,4-Thiadiazole derivatives have been reported to act as nitrification inhibitors . This could be useful in agriculture to control the conversion of ammonium to nitrate in soils, thereby reducing nitrogen loss and improving fertilizer efficiency.
Herbicidal Activity
Some 1,3,4-thiadiazole compounds have shown moderate herbicidal activity against certain plants . This suggests potential use in weed control.
Urease Inhibition
Compounds with a 1,3,4-thiadiazole scaffold have been found to inhibit the urease enzyme . This enzyme is a virulence factor found in various pathogenic microorganisms, suggesting a potential application in the treatment of infections caused by these pathogens.
作用機序
Target of Action
Similar compounds have been reported to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This inhibition could potentially disrupt the signaling pathways that contribute to the growth and survival of cancer cells .
Biochemical Pathways
The compound likely affects the JAK/STAT signaling pathway, given its potential interaction with STAT3 . This pathway is involved in processes such as cell growth, differentiation, and apoptosis. By inhibiting STAT3, the compound could disrupt these processes, potentially leading to the inhibition of cancer cell proliferation .
Result of Action
If the compound acts as a stat3 inhibitor, it could potentially induce cell cycle arrest and apoptosis in cancer cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-7(2)10-14-15-11(17-10)13-9(16)8-3-5-12-6-4-8/h3-7H,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAQMUQEJWUERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![16-(cyclopentylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6422069.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6422072.png)
![1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422074.png)
![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6422079.png)


![7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6422106.png)


![2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6422146.png)
![2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B6422155.png)
![(2Z)-6-[(2-fluorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422162.png)
![1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine](/img/structure/B6422163.png)
